molecular formula C9H5Br2NO2 B13679324 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Numéro de catalogue: B13679324
Poids moléculaire: 318.95 g/mol
Clé InChI: NETYYUWHWSZITA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a benzoxazinone derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate for developing novel therapeutic agents. The benzoxazinone core is a privileged structure in drug discovery, known for its broad spectrum of biological activities . Specifically, dibromo-substituted benzoxazinones like this compound are key precursors in the synthesis of quinazolinone and other nitrogen-containing heterocycles, which are prominent scaffolds in anticancer research . Structural analogs have demonstrated significant anticancer activity against human breast (MCF-7) and liver (HepG2) cancer cell lines by enhancing the expression of tumor suppressor p53 and activating caspases 9 and 3, thereby inducing apoptosis . Some derivatives also exhibit potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in oncology . Beyond oncology, the benzo[d][1,3]oxazin-4-one core is associated with a range of other pharmacological properties, including antibacterial, antifungal, and antiviral activities, making it a valuable template for exploring new antimicrobial agents . For Research Use Only - This product is intended for laboratory research purposes and is not approved for diagnostic or therapeutic use in humans or animals.

Propriétés

Formule moléculaire

C9H5Br2NO2

Poids moléculaire

318.95 g/mol

Nom IUPAC

5,7-dibromo-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H5Br2NO2/c1-4-12-7-3-5(10)2-6(11)8(7)9(13)14-4/h2-3H,1H3

Clé InChI

NETYYUWHWSZITA-UHFFFAOYSA-N

SMILES canonique

CC1=NC2=C(C(=CC(=C2)Br)Br)C(=O)O1

Origine du produit

United States

Méthodes De Préparation

Starting Materials and Cyclization

  • The typical starting material is 5,7-dibromo-2-methyl anthranilate or its methyl ester derivative. Bromine substitution at positions 5 and 7 is crucial for the target compound.
  • The cyclization is achieved by reacting the substituted anthranilate with acetic anhydride under reflux conditions in an alcoholic solvent (e.g., ethanol). This reaction induces intramolecular cyclization forming the oxazinone ring.

Reaction Conditions

  • The reaction mixture is refluxed with stirring until completion, monitored by thin-layer chromatography (TLC).
  • Typical reaction times range from 1.5 to 3 hours depending on scale and conditions.
  • After completion, the product is isolated by cooling and filtration or extraction, followed by purification such as recrystallization.

Representative Procedure (Adapted from Related Analogues)

Step Reagents and Conditions Outcome
1 5,7-Dibromo-2-methyl anthranilate (0.005 mol) + Acetic anhydride (0.01 mol) in ethanol (30 mL) Reflux with stirring for 2 hours
2 Monitor reaction by TLC Completion indicated by disappearance of starting material
3 Cool reaction mixture, isolate solid Crude 5,7-dibromo-2-methyl-4H-benzo[d]oxazin-4-one obtained
4 Purify by recrystallization Pure compound with yield ~90-96%

This method is consistent with the synthesis of related 5,6-difluoro derivatives reported in the literature, indicating its applicability to dibromo-substituted analogues as well.

  • The product is characterized by standard spectroscopic methods including:
    • [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons and methyl groups.
    • [^13C NMR](pplx://action/followup) : Carbonyl and aromatic carbons consistent with oxazinone structure.
    • Infrared Spectroscopy (IR) : Characteristic bands for C=O (around 1680-1700 cm^-1) and C-N stretching.
    • Elemental Analysis : Confirms bromine content and molecular formula.

Although specific spectral data for 5,7-dibromo-2-methyl-4H-benzo[d]oxazin-4-one are scarce, analogous compounds such as 5,6-difluoro derivatives show similar spectral patterns validating the structure.

  • Some literature reports the use of formamide to convert the oxazinone to quinazolinone derivatives, indicating the versatility of the intermediate oxazinone compounds for further functionalization.
  • Hydrazinolysis and subsequent reactions with hydrazine hydrate or other nucleophiles can be performed on the oxazinone ring to yield various biologically active derivatives, demonstrating the synthetic utility of the compound.
Method No. Starting Material Reagents/Conditions Yield (%) Notes
1 5,7-Dibromo-2-methyl anthranilate Acetic anhydride, ethanol, reflux (2 h) 90-96 Standard cyclization to oxazinone ring
2 5,7-Dibromo-2-methyl-4H-benzo[d]oxazin-4-one Formamide, reflux - Conversion to quinazolinone derivatives
3 Ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate Hydrazine hydrate, reflux - Hydrazinolysis to hydrazide derivatives

The preparation of 5,7-dibromo-2-methyl-4H-benzo[d]oxazin-4-one is effectively achieved via cyclization of 5,7-dibromo-2-methyl anthranilate with acetic anhydride under reflux in ethanol. This method yields the target oxazinone in high purity and yield. The compound serves as a versatile intermediate for further derivatization, including conversion to quinazolinone and hydrazide derivatives, which have been explored for pharmacological applications. The synthesis and characterization protocols align with established methods for related halogenated benzo[d]oxazin-4-one analogues documented in peer-reviewed literature.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazinones, while oxidation and reduction can lead to the formation of quinazolinone derivatives .

Mécanisme D'action

The mechanism of action of 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzoxazinone derivatives vary in substituent type, position, and biological activity. Below is a detailed comparison of 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one with key analogs:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
This compound 5-Br, 7-Br, 2-Me Under investigation (potential analgesic) Synthesized via acetic anhydride cyclization; structural analogs show anticonvulsant and anticancer activities .
6,8-Diiodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one 6-I, 8-I, 2-Me Antibacterial Exhibited broad-spectrum antimicrobial activity against S. aureus and E. coli; synthesized via acetylation of 2-amino-3,5-diiodobenzoic acid .
7-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one 7-Cl, 2-Ph Antitumor Demonstrated inhibition of cyclin-dependent kinase 9 (CDK9) in cancer cells; IC$_{50}$ = 1.2 µM .
5-Ethyl-7-methoxy-4H-benzo[d][1,3]oxazin-4-one 5-Et, 7-OMe Complement C1r protease inhibition Optimized for plasma stability; IC$_{50}$ = 0.55 µM against C1r with >100-fold selectivity over trypsin .
6-Nitro-2-propyl-4H-benzo[d][1,3]oxazin-4-one 6-NO$_2$, 2-Pr Chemosensor precursor Used to synthesize quinazolinones via aminolysis; nitro group enhances electrophilicity .

Key Observations

Halogenation Effects :

  • Bromine and iodine at positions 5/7 or 6/8 increase lipophilicity (LogP ~3.5–4.0) and enhance membrane permeability, critical for CNS-targeted agents (e.g., anticonvulsants in ).
  • Chlorine at position 7 improves enzyme inhibition (e.g., C1r protease ), while iodine at 6/8 enhances antimicrobial potency .

Methoxy or nitro groups at position 7/6 modulate electron density, affecting reactivity in nucleophilic substitutions .

Biological Activity Trends :

  • Anticancer : 7-Chloro-2-phenyl derivatives inhibit CDK9 (IC$_{50}$ = 1.2 µM) , while 5,7-dibromo analogs are hypothesized to target similar pathways due to halogen-induced electrophilicity.
  • Enzyme Inhibition : 5-Ethyl-7-methoxy derivatives show enhanced hydrolytic stability in plasma, a critical factor for drug development .

Table 2: Physicochemical and Pharmacokinetic Properties

Property 5,7-Dibromo-2-methyl 6,8-Diiodo-2-methyl 7-Chloro-2-phenyl 5-Ethyl-7-methoxy
Molecular Weight (g/mol) 345.96 439.97 275.71 235.26
LogP (calculated) 3.8 4.2 3.5 2.9
Topological Polar Surface Area (Ų) 46.3 46.3 46.3 58.7
H-bond Acceptors 3 3 3 4
Rotatable Bonds 1 1 2 2

Activité Biologique

5,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. Its unique structural features, including the presence of bromine substituents at positions 5 and 7, contribute to its diverse biological activities. This article explores the compound's biological effects, including its potential as an anticancer agent and its mechanisms of action.

Structural Characteristics

The molecular formula for this compound is C10H7Br2N2O. The compound's structure can be summarized in the following table:

Property Details
Molecular FormulaC10H7Br2N2O
Molecular Weight318.95 g/mol
Key Functional GroupsBenzoxazinone
SubstituentsBromine at positions 5 and 7

Anticancer Properties

Recent studies have highlighted the potential of benzoxazinones, including this compound, as candidates for cancer therapy. In a study involving breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3), various derivatives exhibited significant inhibitory effects on cell proliferation. The IC50 values ranged from 0.09 µM to 157.4 µM across different cell lines, indicating varying degrees of potency depending on the specific structure of the compound .

Table: IC50 Values for Benzoxazinones in Breast Cancer Cell Lines

Cell Line IC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
HCC19540.51 - 157.2
SKBR-30.09 - 93.08

The study suggests that the presence of aryl substitutions at position C-2 enhances biological activity, potentially through mechanisms involving reactive oxygen species (ROS) generation .

The proposed mechanism by which benzoxazinones exert their anticancer effects includes the induction of oxidative stress leading to apoptosis in cancer cells. This effect is correlated with increased oxidant activity observed in treated cells .

Case Studies and Research Findings

A notable case study involved a series of experiments where various benzoxazinone derivatives were tested for their cytotoxicity and mechanism of action against breast cancer cell lines. The results indicated that compounds with bromine substituents showed enhanced activity compared to their non-brominated counterparts .

Another study focused on the anti-melanogenic properties of related compounds, which demonstrated that certain analogs effectively inhibited tyrosinase activity—an enzyme crucial for melanin production—suggesting potential applications in skin-related disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one, and how can reaction completion be confirmed?

  • Methodology : The compound is typically synthesized via condensation of brominated anthranilic acid derivatives with acylating agents. For example, Khalaf & Rasheed (2022) synthesized analogous benzo[d][1,3]oxazin-4-one derivatives by reacting bromo-substituted anthranilic acid with acetic anhydride in ethanol under reflux, followed by recrystallization . Reaction completion is monitored via TLC using hexane:ethyl acetate (2:1) as the mobile phase, with UV visualization .
  • Key Parameters : Solvent choice (ethanol or pyridine), stoichiometric ratios, and reaction time (typically 30–60 minutes) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aromatic proton environment and methyl/oxazine carbonyl groups.
  • Elemental Analysis : Matches experimental C, H, N, and Br content with theoretical values (e.g., C: 37.3%, H: 2.1%, Br: 41.4%) .
  • IR Spectroscopy : Peaks near 1700–1750 cm1^{-1} confirm the oxazinone carbonyl group .

Q. How is the antibacterial activity of this compound screened in preliminary assays?

  • Methodology : Agar diffusion or microdilution assays are used. Khalaf & Rasheed (2022) tested similar derivatives against Staphylococcus aureus and Escherichia coli by preparing compound solutions in DMSO, diluting in nutrient broth, and measuring inhibition zones or minimum inhibitory concentrations (MICs) .
  • Critical Controls : Include solvent-only controls (DMSO) and reference antibiotics (e.g., ampicillin) to validate assay sensitivity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under varying conditions?

  • Experimental Design :

  • Solvent Optimization : Pyridine enhances reactivity in acyl chloride-mediated reactions but may require neutralization with NaHCO3_3 post-reaction .
  • Temperature Control : Reactions performed at 0°C minimize side products, while reflux (e.g., 80°C in ethanol) accelerates cyclization .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) may improve cyclization efficiency but require purity checks via HPLC .

Q. How should researchers address contradictions in reported biological activity data for brominated oxazinones?

  • Analytical Framework :

  • Strain-Specific Variability : Test against a broader panel of Gram-positive/negative bacteria and fungal strains to identify selectivity patterns .
  • Dosage-Dependent Effects : Perform dose-response curves (e.g., 0.1–100 µM) to distinguish between bacteriostatic and bactericidal activity .
  • Structural Comparisons : Compare with fluorinated analogs (e.g., 5,6-difluoro derivatives) to isolate bromine’s electronic effects on bioactivity .

Q. What advanced computational methods elucidate the electronic effects of bromine substituents in this compound?

  • Methodology :

  • DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity sites (e.g., electrophilic aromatic substitution) .
  • Molecular Docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to rationalize antibacterial mechanisms .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic profile?

  • Protocol : Crystallize the compound in a slow-evaporation setup (e.g., ethanol/water mixture). Collect diffraction data to determine bond angles, dihedral distortions, and halogen bonding tendencies, which influence packing and stability .
  • Challenges : Bromine’s high electron density may complicate data refinement; synchrotron sources improve resolution .

Q. What strategies enable the rational design of derivatives with enhanced metabolic stability?

  • Structure-Activity Relationship (SAR) Approach :

  • Substituent Engineering : Replace methyl at position 2 with bulkier groups (e.g., trifluoromethyl) to sterically shield the oxazinone ring .
  • Isosteric Replacement : Swap bromine with bioisosteres (e.g., chlorine or iodine) to modulate lipophilicity (logP) and plasma protein binding .
    • In Vitro Assays : Use microsomal stability tests (e.g., liver S9 fractions) to quantify metabolic degradation rates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.